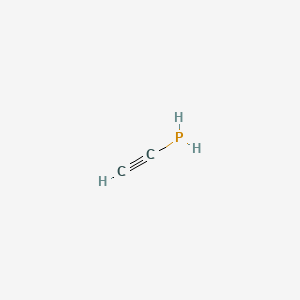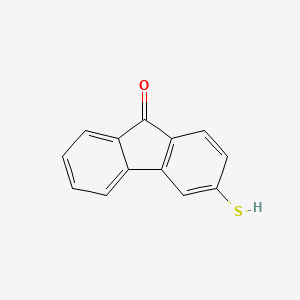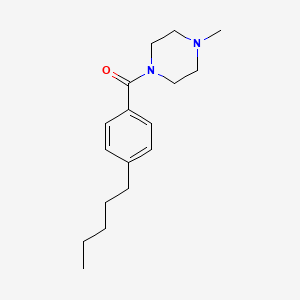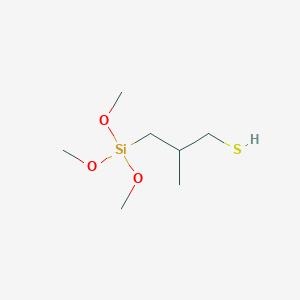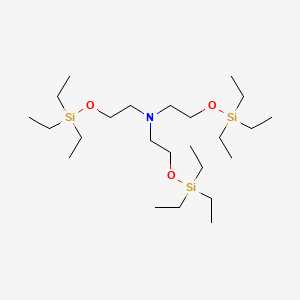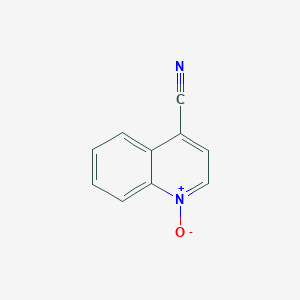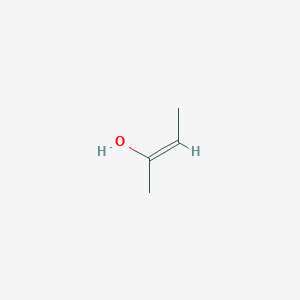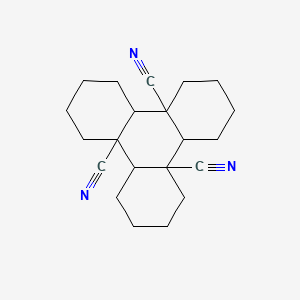
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is a complex organic compound Its structure suggests it belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with multiple nitrile groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile likely involves multiple steps, including the formation of the polycyclic core and subsequent introduction of nitrile groups. Typical synthetic routes might include:
Cyclization reactions: to form the polycyclic structure.
Nitrile introduction: via reactions such as nucleophilic substitution or addition of cyanide ions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing nitrile groups to amines.
Substitution: Replacing nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Could yield primary amines.
Substitution: Could yield various substituted derivatives.
Scientific Research Applications
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Investigated for therapeutic properties or as a drug precursor.
Industry: Used in materials science for creating novel polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In biological systems: It might interact with enzymes or receptors, affecting biochemical pathways.
In materials science: It might contribute to the physical properties of polymers or composites.
Comparison with Similar Compounds
Similar Compounds
Triphenylene: A simpler polycyclic aromatic hydrocarbon.
Hexahydrotriphenylene: A partially hydrogenated derivative.
Tricyanobenzene: A simpler nitrile-containing compound.
Uniqueness
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is unique due to its combination of a polycyclic core and multiple nitrile groups, which may confer distinct chemical and physical properties.
Properties
CAS No. |
6682-37-7 |
|---|---|
Molecular Formula |
C21H27N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,3,4,4b,5,6,7,8,8b,9,10,11,12,12b-tetradecahydro-1H-triphenylene-4a,8a,12a-tricarbonitrile |
InChI |
InChI=1S/C21H27N3/c22-13-19-10-4-1-7-16(19)20(14-23)11-5-2-9-18(20)21(15-24)12-6-3-8-17(19)21/h16-18H,1-12H2 |
InChI Key |
RPYCTZWVDDQMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C3CCCCC3(C4CCCCC4(C2C1)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


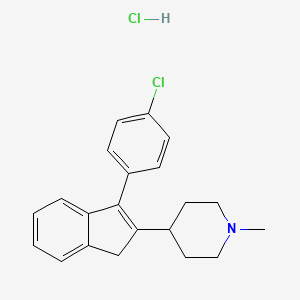

![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
